6-amino-1-methyl-1H-indole-3-carboxylic acid
Description
6-Amino-1-methyl-1H-indole-3-carboxylic acid (CAS: 90417-29-1) is an indole derivative with a molecular formula of C₁₀H₁₀N₂O₂ (MW: 190.20). Its structure features a methyl group at the 1-position, an amino group at the 6-position, and a carboxylic acid moiety at the 3-position of the indole ring. Key properties include storage recommendations (2–8°C under inert atmosphere) and safety warnings (H302: harmful if swallowed; H317: may cause allergic skin reaction) .
Properties
IUPAC Name |
6-amino-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,11H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHAWXAHRQVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The direct methylation of 6-amino-1H-indole-3-carboxylic acid (C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) at the N1 position employs methylating agents such as iodomethane or dimethyl sulfate in the presence of alkaline earth metal oxides (e.g., CaO, MgO). These bases deprotonate the indole NH, enhancing nucleophilicity for alkylation while minimizing side reactions at the C6 amino group.
Procedure :
Yield and Purity
Under optimized conditions, this method achieves yields of 83–99% with HPLC purity exceeding 99.9%. Key impurities include residual starting material (≤0.6%) and trace amounts of positional isomers (e.g., 2-methyl derivatives, ≤0.6%).
Table 1: Direct Methylation Optimization Parameters
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Base | CaO | Minimizes ester byproducts |
| Solvent | Methanol | Enhances solubility of CaO |
| Reaction Time | 18 hours | Balances conversion vs. side reactions |
Stepwise Synthesis via Intermediate Protection
Protection of the Amino Group
To prevent undesired alkylation at C6, the amino group is temporarily protected as a tert-butoxycarbonyl (Boc) derivative. This strategy mirrors protocols used for methyl 6-amino-1H-indole-3-carboxylate.
Steps :
-
Boc Protection : Treat 6-amino-1H-indole-3-carboxylic acid with di-tert-butyl dicarbonate in THF.
-
Methylation : React Boc-protected intermediate with iodomethane and MgO in DMF.
-
Deprotection : Remove Boc group using trifluoroacetic acid.
-
Ester Hydrolysis : Convert methyl ester to carboxylic acid via NaOH hydrolysis.
Comparative Efficiency
This route achieves lower overall yields (55–70%) due to multiple steps but offers superior selectivity, reducing isomer formation to <0.1%.
Fischer Indole Synthesis Approach
Ring Construction Strategy
The Fischer indole synthesis assembles the indole core from a phenylhydrazine and carbonyl compound. For 6-amino-1-methyl-1H-indole-3-carboxylic acid, this requires:
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Phenylhydrazine Derivative : 4-Nitrophenylhydrazine (to later introduce C6 amino via reduction).
-
Carbonyl Component : Pyruvic acid (to install C3 carboxylic acid).
Procedure :
Limitations
This method suffers from poor regiocontrol (<60% yield) and necessitates rigorous purification to isolate the desired 6-amino isomer.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Methylation | 83–99 | 99.9 | Industrial-scale |
| Stepwise Protection | 55–70 | 99.5 | Lab-scale |
| Fischer Synthesis | <60 | 95 | Not viable |
Optimization and Scalability Considerations
Solvent and Base Selection
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group readily participates in peptide coupling reactions. A representative procedure involves activating the acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Conditions
| Reagents/Conditions | Example Application from Literature |
|---|---|
| EDC/HOBt, Et₃N in DCM | Coupling with 4-benzyl-piperidin-4-ol |
| DPPA (acyl azide formation) | Curtius rearrangement to isocyanate |
Yields typically range from 51% to 75% depending on steric demands of the amine nucleophile. The 1-methyl group shows no interference in these reactions due to its position away from the reactive carboxylate .
Esterification and Protection Strategies
The carboxylic acid can be converted to esters under alkaline conditions:
Esterification Methods
| Method | Yield | Conditions | Source |
|---|---|---|---|
| Alkylation with benzyl bromide | 78% | NaH/DMF, RT, 1 hr | |
| tert-Butyl ester formation | 90% | Boc anhydride, DMAP catalyst |
Notably, attempts to form methyl esters via CO₂ insertion in flow reactors were hindered by the electron-withdrawing nitro group in precursor compounds , but this limitation doesn't apply to the amino-substituted derivative.
Amino Group Reactivity
The 6-amino group participates in two primary reaction types:
Acylation and Protection
-
Boc Protection : Achieved with di-tert-butyl dicarbonate (Boc₂O) in pyridine (95% yield)
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Cbz Protection : Benzyl chloroformate in basic conditions (61% yield)
Electrophilic Aromatic Substitution
The amino group activates the indole ring at positions 4 and 7 (para and meta to NH₂):
Observed Reactivity Patterns
| Electrophile | Position | Yield | Conditions |
|---|---|---|---|
| Bromine | C4 | 85% | NBS in DCM, 0°C |
| Chlorine | C7 | 72% | Cl₂, FeCl₃ catalyst |
The 1-methyl group creates steric hindrance at C2, suppressing substitution at this position.
Decarboxylation Reactions
Controlled thermal decarboxylation occurs under acidic conditions:
Decarboxylation Data
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 140°C in EtOH, K₂CO₃ | 6-Amino-1-methylindole | 95% | |
| TFA/CH₂Cl₂, 60°C | 3-Unsubstituted indole | 88% |
This reaction provides access to pharmaceutically relevant indole scaffolds while preserving the amino functionality.
Redox Chemistry
While the compound itself contains a reduced amino group, its synthetic precursors demonstrate critical redox behavior:
Nitro Reduction Pathway
The parent nitro compound (1-methyl-6-nitro-1H-indole-3-carboxylic acid) undergoes catalytic hydrogenation:
text1-methyl-6-nitroindole-3-COOH → 6-amino derivative Conditions: H₂ (1 atm), 10% Pd/C, EtOH, 25°C Yield: 92% [1]
This serves as the primary synthetic route to the target compound.
The chemical landscape of 6-amino-1-methyl-1H-indole-3-carboxylic acid is defined by orthogonal reactivity at its functional groups, enabling precise synthetic modifications. Its stability under basic conditions (pH 7-10) and susceptibility to strong acids/oxidizers require careful condition selection. Current research focuses on exploiting its unique substitution pattern for kinase inhibitor development .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have demonstrated the antiviral properties of indole derivatives, including 6-amino-1-methyl-1H-indole-3-carboxylic acid. For instance, a study indicated that related compounds exhibited significant antiviral effects against SARS-CoV-2. The synthesized derivatives showed high activity and selectivity, making them promising candidates for COVID-19 treatment . The mechanism involves inhibition of viral replication and interference with the spike protein's ability to induce syncytium formation in host cells.
Antitumor Properties
The compound has also been explored as a potential antitumor agent. It serves as a reactant in the synthesis of bisindolyl pyrimidinones, which are analogs of PKC inhibitors known for their antiproliferative effects against various cancer cell lines . Additionally, derivatives of this compound have been developed as Cdc7 kinase inhibitors, targeting crucial pathways in tumor cell proliferation.
Synthetic Organic Chemistry
Reagent for Synthesis
this compound is utilized as a key reactant in the synthesis of various bioactive compounds. It plays a role in the preparation of:
- (Heteroaryl)(carboxamido)arylpyrrole derivatives : These compounds have shown potential as Cdc7 kinase inhibitors and possess antitumor activity .
- EphB3 receptor tyrosine kinase inhibitors : Targeting Eph receptors can lead to therapeutic strategies in cancer treatment .
- Nonpeptidic urotensin II receptor agonists : These compounds are being investigated for their role in cardiovascular diseases .
Biochemical Research
Enzyme Activity Studies
Research has also focused on the biochemical pathways involving indole derivatives. For example, studies on indole-3-carboxylic acid decarboxylase have provided insights into enzyme activities that could be harnessed for industrial applications. The conversion of indole to indole-3-carboxyaldehyde via enzymatic processes showcases the potential for biocatalysis in producing valuable intermediates for pharmaceuticals .
Data Summary Table
Case Studies
Case Study 1: Antiviral Development
A study highlighted the efficacy of modified indole derivatives against SARS-CoV-2, demonstrating complete inhibition at specific concentrations. The compound's ability to induce interferon activity adds another layer to its therapeutic potential against viral infections .
Case Study 2: Cancer Therapeutics
Research into bisindolyl pyrimidinones derived from this compound revealed significant antiproliferative effects on cancer cell lines. These findings support further exploration into this compound's role in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Substituent Variations
Table 1: Comparison of Indole-3-Carboxylic Acid Derivatives
Key Observations :
- Substituent Position: The placement of the amino group (6-position) in the target compound distinguishes it from analogs like 5-methyl-1H-indole-3-carboxylic acid. Positional changes significantly alter electronic properties and solubility .
- Methyl vs. Bromo: Replacing the amino group with bromine (6-bromo analog) increases molecular weight and introduces halogen-based steric effects, impacting crystallinity and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) .
- Ester Derivatives: Ethyl esters (e.g., Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate) exhibit higher lipophilicity compared to carboxylic acids, influencing membrane permeability in drug design .
Functional Group Modifications
Table 2: Impact of Functional Groups on Properties
Key Insights :
- Esterification: Conversion to esters (e.g., methyl or ethyl esters) mitigates the acidic nature of the carboxylic acid, improving stability in non-polar environments .
- Steric Effects : Dimethyl derivatives (e.g., 5,6-dimethyl) exhibit reduced solubility due to increased hydrophobicity, limiting their applicability in aqueous systems .
Biological Activity
6-Amino-1-methyl-1H-indole-3-carboxylic acid (commonly referred to as 6-Amino-1-methyl-indole-3-carboxylic acid or 6-AMICA) is an indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and infections.
Chemical Structure and Properties
The chemical structure of 6-AMICA is characterized by the presence of an amino group at the sixth position and a carboxylic acid functional group at the third position of the indole ring. This configuration contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 180.17 g/mol |
| Solubility | Soluble in water and organic solvents |
The biological activity of 6-AMICA is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in critical cellular processes. Notably, it has been identified as an inhibitor of glycogen synthase kinase 3β (GSK-3) and inosine monophosphate dehydrogenase (IMPDH), which are pivotal in regulating cell proliferation and survival pathways.
- GSK-3 Inhibition : GSK-3 is involved in various signaling pathways, including those regulating metabolism and cell growth. Inhibition of this enzyme can lead to altered cellular responses, making it a target for cancer therapies.
- IMPDH Inhibition : IMPDH plays a crucial role in the de novo synthesis of purines. Its inhibition can disrupt nucleotide synthesis, which is particularly effective against rapidly dividing cells such as cancer cells.
Biological Activities
Research has demonstrated several biological activities associated with 6-AMICA:
- Anticancer Activity : Studies indicate that 6-AMICA exhibits significant cytotoxic effects on various cancer cell lines. The compound's ability to inhibit GSK-3 may contribute to its anticancer properties by promoting apoptosis in malignant cells.
- Antimicrobial Properties : Preliminary investigations suggest that 6-AMICA possesses antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.
- Antiviral Effects : The compound has also shown promise in antiviral studies, particularly against viruses that exploit host cell machinery for replication.
Case Studies and Research Findings
Several studies have explored the biological activity of 6-AMICA:
- Study on Anticancer Effects : A study published in Frontiers in Pharmacology demonstrated that 6-AMICA induced apoptosis in human breast cancer cells through GSK-3 inhibition, leading to cell cycle arrest at the G1 phase . The results indicated a dose-dependent response, with higher concentrations resulting in increased cell death.
- Antimicrobial Activity Assessment : Research conducted by BenchChem highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
To better understand the uniqueness of 6-AMICA, it is helpful to compare it with other indole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone involved in growth regulation | Growth promotion in plants |
| Indole-3-carboxylic acid | Known for antimicrobial properties | Effective against various pathogens |
| 1-Methylindole | Involved in receptor tyrosine kinase inhibition | Potential anticancer properties |
Q & A
Q. How can computational modeling predict reactivity for derivative synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) identify electrophilic/nucleophilic regions. Fukui indices highlight position 2 as a reactive site for electrophilic substitution. Molecular dynamics simulations model solvation effects to optimize reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
